2-(1-Benzyl-piperidin-4-ylamino)-ethanol
Overview
Description
2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.343. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Microbial Studies
2-(1-Benzyl-piperidin-4-ylamino)-ethanol has been utilized in the synthesis of various compounds with potential microbial applications. For instance, Patel and Agravat (2007) synthesized 2-(p-aminophenylsulfonamido) substituted benzothiazoles using a mixture of pyridine and acetic anhydride, which formed an electrophilic complex (N-acetyl pyridinium) to facilitate condensation. This study showcased the compound's role in generating new chemical entities with antibacterial and antifungal activities, demonstrating its importance in the field of microbial studies (Patel & Agravat, 2007).
Synthesis and Antimicrobial Activity
The compound has been instrumental in synthesizing various derivatives with significant antimicrobial properties. Kottapalle and Shinde (2021) reported the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, where this compound played a key role. These synthesized compounds exhibited notable antibacterial and antifungal activities, highlighting the compound's relevance in creating new antimicrobial agents (Kottapalle & Shinde, 2021).
Cytotoxic Activity
The compound has also been used in the synthesis of molecules with potential cytotoxic activities against tumor cells. Vosooghi et al. (2010) synthesized a series of compounds by condensation involving this compound, which showed significant cytotoxic activities against human tumor cell lines. This emphasizes the compound's utility in the development of new therapeutic agents for cancer treatment (Vosooghi et al., 2010).
Three-Component Complex Study
A three-component complex involving this compound, p-hydroxybenzoic acid, and water was studied by Dega-Szafran et al. (2017). The research provided insights into the hydrogen-bonded interaction between amino alcohol and benzoic acid molecules, offering valuable information on molecular interactions and compound behavior in different conditions (Dega-Szafran et al., 2017).
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-11-8-15-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSSEEPLNUNWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903506 | |
Record name | NoName_4185 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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